An In-depth Technical Guide to the Chemical Properties of (S)-Ethyl 3-hydroxybutanoate
An In-depth Technical Guide to the Chemical Properties of (S)-Ethyl 3-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-Ethyl 3-hydroxybutanoate, a key chiral building block in modern organic synthesis, particularly within the pharmaceutical industry.
Core Chemical and Physical Properties
(S)-Ethyl 3-hydroxybutanoate is a chiral ester characterized by a hydroxyl group at the β-position. This bifunctional nature makes it a versatile intermediate for the synthesis of complex molecules. Its physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of (S)-Ethyl 3-hydroxybutanoate
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 180-182 °C (at 760 mmHg) | [2] |
| 71-73 °C (at 12 mmHg) | [3] | |
| Density | 1.012 - 1.017 g/mL at 20-25 °C | [2] |
| Refractive Index (n²⁰/D) | ~1.421 | [2] |
| Specific Rotation [α]²⁵/D | +37.2° (c=1.3, CHCl₃) for 85% e.e. | [3] |
| +43.5° (c=1.0, CHCl₃) for enantiomerically pure | [4] | |
| Solubility | Soluble in chloroform and ether. | [3][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (S)-Ethyl 3-hydroxybutanoate.
Infrared (IR) Spectroscopy
The IR spectrum of (S)-Ethyl 3-hydroxybutanoate exhibits characteristic absorption bands corresponding to its functional groups.
Table 2: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3440 | O-H stretch (alcohol) |
| ~2980 | C-H stretch (aliphatic) |
| ~1730 | C=O stretch (ester) |
| ~1375 | C-H bend (methyl) |
| ~1180 | C-O stretch (ester) |
| ~1030 | C-O stretch (alcohol) |
Note: The broadness of the O-H stretch is indicative of hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.
Table 3: ¹H NMR Spectral Data (in CCl₄)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| 1.15 | Doublet | 3H | CH₃-CH(OH) | 6.5 |
| 1.28 | Triplet | 3H | O-CH₂-CH₃ | 7.0 |
| 2.35 | Doublet | 2H | CH(OH)-CH₂-CO | 6.5 |
| 3.15 | Singlet | 1H | OH | |
| 4.05 | Quartet | 2H | O-CH₂-CH₃ | 7.0 |
| 4.15 | Multiplet | 1H | CH(OH) |
Table 4: ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 14.0 | O-CH₂-C H₃ |
| 22.3 | C H₃-CH(OH) |
| 42.7 | CH(OH)-C H₂-CO |
| 60.6 | O-C H₂-CH₃ |
| 64.2 | C H(OH) |
| 172.9 | C =O |
Synthesis of (S)-Ethyl 3-hydroxybutanoate
The enantioselective synthesis of (S)-Ethyl 3-hydroxybutanoate is of significant interest. The most common and well-documented method is the asymmetric reduction of ethyl acetoacetate using baker's yeast (Saccharomyces cerevisiae).
Experimental Protocol: Yeast Reduction of Ethyl Acetoacetate[3][6]
This protocol details a common laboratory-scale synthesis.
Materials:
-
Baker's yeast
-
Sucrose
-
Ethyl acetoacetate
-
Tap water
-
Celite
-
Sodium chloride
-
Ethyl ether
-
Magnesium sulfate
Equipment:
-
4-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Bubble counter
-
Sintered-glass funnel
-
Rotary evaporator
-
Vigreux column for fractional distillation
Procedure:
-
Fermentation Setup: In the 4-L flask, dissolve 300 g of sucrose in 1.6 L of tap water. Add 200 g of baker's yeast with stirring.
-
Initial Reaction: Stir the mixture for 1 hour at approximately 30°C. Add 20.0 g (0.154 mol) of ethyl acetoacetate and continue stirring the fermenting suspension for 24 hours at room temperature.[6]
-
Second Substrate Addition: Prepare a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture. After 1 hour, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.[6]
-
Reaction Completion: Continue stirring for 50-60 hours at room temperature. The reaction progress can be monitored by gas chromatography.[6]
-
Work-up: Add 80 g of Celite to the mixture and filter through a sintered-glass funnel. Wash the filtrate with 200 mL of water.
-
Extraction: Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.[6]
-
Drying and Concentration: Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator with a bath temperature of 35°C to a volume of 50-80 mL.[3]
-
Purification: Fractionally distill the residue under reduced pressure (12 mmHg). Collect the fraction boiling at 71–73°C. This yields (S)-(+)-ethyl 3-hydroxybutanoate with an enantiomeric excess (e.e.) of approximately 85%.[3]
Enantiomeric Enrichment: The enantiomeric excess can be enhanced to >98% through crystallization of the 3,5-dinitrobenzoate derivative followed by alcoholysis, or by using "starved" yeast.[3][4]
Diagram: Synthesis Workflow of (S)-Ethyl 3-hydroxybutanoate via Yeast Reduction
Caption: Workflow for the synthesis of (S)-Ethyl 3-hydroxybutanoate.
Chemical Reactions and Applications in Drug Development
(S)-Ethyl 3-hydroxybutanoate is a valuable chiral precursor for the synthesis of a variety of pharmaceuticals due to its stereochemically defined secondary alcohol and its ester functionality, which can be readily modified.
Diagram: General Reaction Pathways
Caption: Key chemical transformations of (S)-Ethyl 3-hydroxybutanoate.
Synthesis of Carbapenem Antibiotics
(S)-Ethyl 3-hydroxybutanoate is a key starting material for the synthesis of the carbapenem antibiotic side chain. The stereocenter at the C3 position of the butanoate is incorporated into the final drug molecule, highlighting the importance of high enantiomeric purity.[2]
Synthesis of Pheromones
Its defined stereochemistry makes it an ideal precursor for the synthesis of insect pheromones, which often have stereospecific activity.[2]
Precursor to Other Chiral Building Blocks
It can be used to prepare other valuable chiral intermediates, such as 3-(1′-hydroxyethyl)-2-azetidinones, which are themselves important in pharmaceutical synthesis.[2]
Conclusion
(S)-Ethyl 3-hydroxybutanoate is a fundamentally important chiral building block with well-defined chemical and physical properties. Its synthesis, particularly through robust and scalable biocatalytic methods like yeast reduction, makes it readily accessible for research and industrial applications. Its utility in the stereoselective synthesis of a wide range of biologically active molecules, including pharmaceuticals and pheromones, underscores its significance in modern organic and medicinal chemistry. This guide provides a foundational understanding for researchers and professionals working with this versatile chiral synthon.
References
- 1. Ethyl (S)-3-hydroxybutanoate - MedChem Express [bioscience.co.uk]
- 2. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]
- 3. Preparation of (S)-( + )-Ethyl 3-Hydroxybutanoate - Chempedia - LookChem [lookchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Solved Analyze this Infrared spectrum of | Chegg.com [chegg.com]
- 6. ethz.ch [ethz.ch]
